1-(4-Aminobenzylthio)-beta-D galactopyranose 1-(4-Aminobenzylthio)-beta-D galactopyranose
Brand Name: Vulcanchem
CAS No.: 35785-20-7
VCID: VC0043346
InChI: InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2
SMILES: C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol

1-(4-Aminobenzylthio)-beta-D galactopyranose

CAS No.: 35785-20-7

Cat. No.: VC0043346

Molecular Formula: C13H19NO5S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminobenzylthio)-beta-D galactopyranose - 35785-20-7

Specification

CAS No. 35785-20-7
Molecular Formula C13H19NO5S
Molecular Weight 301.36 g/mol
IUPAC Name 2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2
Standard InChI Key VNOKYKUWHBAQKG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N
Canonical SMILES C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N

Introduction

Chemical and Structural Properties

Basic Identification

1-(4-Aminobenzylthio)-beta-D galactopyranose is a thiogalactoside with distinctive structural elements that combine carbohydrate chemistry with aromatic functionality. The compound is characterized by the following key identifiers:

ParameterValue
CAS Number35785-20-7
Molecular FormulaC₁₃H₁₉NO₅S
Molecular Weight301.36 g/mol
IUPAC Name2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
PubChem Compound ID5184978

The compound's structural identity bridges carbohydrate and aromatic chemistry, featuring a beta-D-galactopyranose unit connected via a thioether linkage to a 4-aminobenzyl group. This combination suggests potential for specialized interactions in biological systems, particularly where carbohydrate recognition processes are involved.

Structural Characteristics

The molecular structure of 1-(4-Aminobenzylthio)-beta-D galactopyranose contains several key components that define its chemical behavior:

  • A beta-D-galactopyranose ring system that provides the carbohydrate scaffold

  • A thioether (C-S-C) linkage that connects the sugar moiety to the aromatic portion

  • A 4-aminobenzyl group that contributes aromatic character and introduces a primary amine functional group

The compound possesses standardized structural identifiers that enable precise chemical database referencing:

Identifier TypeValue
Standard InChIInChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2
Standard InChIKeyVNOKYKUWHBAQKG-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N

The beta configuration at the anomeric carbon of the galactopyranose unit plays a crucial role in determining the three-dimensional orientation of the molecule and its potential interactions with biological receptors.

Physical Properties

The physical characteristics of 1-(4-Aminobenzylthio)-beta-D galactopyranose influence its handling, storage, and applications in research settings:

PropertyValueNotes
Physical FormSolidAt standard temperature and pressure
ColorOff-White to YellowVisual appearance
Melting Point211-215°CThermal phase transition
Boiling Point579.2±50.0°CPredicted value
Density1.48±0.1 g/cm³Predicted value
pKa13.00±0.70Predicted acidity constant
SolubilitySlightly soluble in methanol and water when heatedLimited dissolution characteristics

The compound's stability profile indicates sensitivity to both moisture and temperature variations, which necessitates specific storage conditions to maintain its structural integrity. The high melting point suggests a significant degree of molecular ordering in the solid state, likely due to hydrogen bonding networks involving the hydroxyl groups of the galactopyranose unit and the amino group of the aromatic ring .

Synthesis and Preparation Methods

Purification Considerations

Purification of 1-(4-Aminobenzylthio)-beta-D galactopyranose presents particular challenges due to its limited solubility profile. The compound shows slight solubility in polar solvents like methanol and water, but typically requires heating to achieve dissolution. This property suggests that recrystallization techniques using temperature gradients may be effective for purification purposes .

The presence of both the polar galactopyranose moiety and the aromatic component creates an amphiphilic character that influences solubility behavior and may necessitate specialized purification approaches, potentially including chromatographic techniques optimized for compounds with mixed hydrophilic-hydrophobic properties .

Applications and Research Directions

Research Gaps and Future Directions

Current literature reveals significant knowledge gaps regarding 1-(4-Aminobenzylthio)-beta-D galactopyranose. Future research directions might profitably focus on:

  • Optimized synthetic methodologies with improved yields and stereoselectivity

  • Comprehensive characterization of interaction profiles with relevant biochemical targets

  • Evaluation of potential biological activities, particularly in systems involving galactose recognition

  • Development of structure-activity relationships through systematic modification of the core structure

The compound's unique combination of a carbohydrate moiety and an aromatic amine creates opportunities for interdisciplinary investigations spanning carbohydrate chemistry, medicinal chemistry, and biochemistry.

Storage ParameterRecommended ConditionRationale
Temperature-20°C (Freezer)Prevents thermal degradation
ContainerAirtight, moisture-resistantProtects against hydrolysis
Light ExposureMinimizePrevents potential photodegradation
HumidityLowReduces risk of moisture-induced degradation

The compound's documented sensitivity to both moisture and temperature underscores the importance of proper storage protocols to prevent degradation during extended storage periods .

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